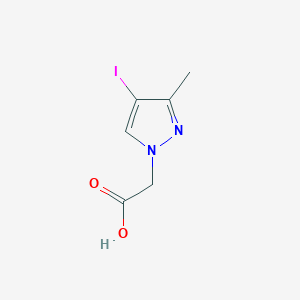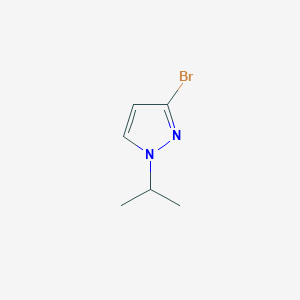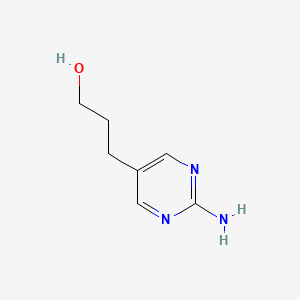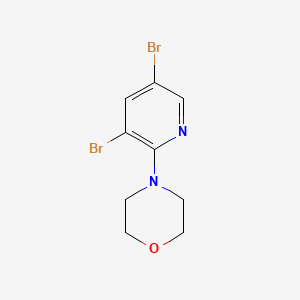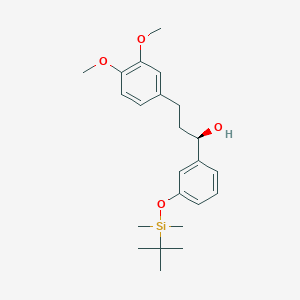
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
説明
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a chemical compound with the CAS Number: 1229625-44-8 . It has a molecular weight of 187.11 . The compound is a white solid .
Physical And Chemical Properties Analysis
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a white solid . It has a molecular weight of 187.11g/mol . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用
1. Stereoisomeric Dihydrothymine Dimers and UV-induced Mutagenesis
Research involving derivatives of cyclobutane, like N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, has led to insights into the formation of stereoisomeric dihydrothymine dimers through radiolytic one-electron reduction. These dimers possess structural similarities with cis-syn-cyclobutane pyrimidine photodimers, which are highly mutagenic and carcinogenic photolesions induced by UV light. This research has implications for understanding the mutagenic potential of such compounds when exposed to UV radiation (Ito, Shinohara, Hatta, & Nishimoto, 1999).
2. Inhibition of Plasmodium falciparum
Cyclobutane derivatives have been explored for their potential in treating malaria. N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine, a compound structurally related to N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, was identified as a modest inhibitor of Plasmodium falciparum, suggesting potential applications in antimalarial drug development (Krake et al., 2017).
3. Synthesis and Structural Studies in Chemistry
In the field of chemistry, cyclobutane-derived compounds are utilized for their unique properties in synthesis and structural studies. For example, research involving the synthesis of mononuclear Pd(II) and Pt(II) complexes with NN'-donor set ligands, including those derived from cyclobutane, have contributed to the understanding of molecular structures and bonding in inorganic chemistry (Pons et al., 2010).
4. Fungicidal Activity and Agricultural Applications
Cyclobutane derivatives have shown potential in agriculture due to their fungicidal activity. For instance, alicyclic diamines like 1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene, synthesized as dihydrochloride salts, have demonstrated control over crop pathogens such as Erysiphe graminis, indicating their utility in crop protection (Havis et al., 1996).
5. Nucleic Acid Chemistry and UV-induced DNA Damage
Research on N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride and related compounds contributes to understanding nucleic acid chemistry, particularly in the context of UV-induced DNA damage. Studies on the reactivity of derivatives of thymine and uracil in the gas phase have provided insights into the mechanism of DNA damage under UV radiation and its implications for cellular mutagenesis (Zhachkina & Lee, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
特性
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-5(7)4-6;;/h5-6H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNWDIHHGMSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride | |
CAS RN |
1229625-44-8 | |
| Record name | 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



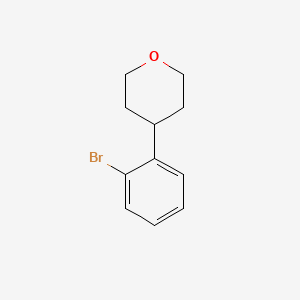

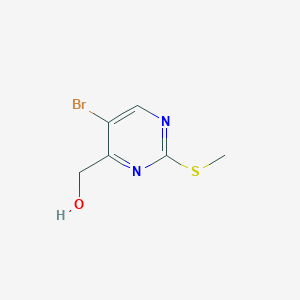
![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)

![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)

